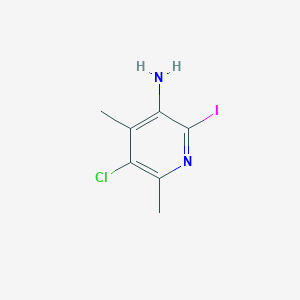

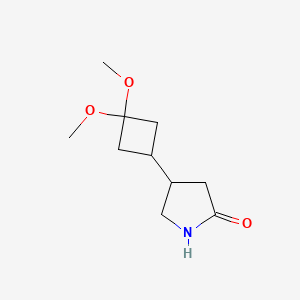

![molecular formula C17H11N3O3S2 B2356333 Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-17-4](/img/structure/B2356333.png)

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for MBTMB is1S/C17H11N3O3S2/c1-23-16(22)12-7-8-13-14(9-12)25-10-19-15(13)20-17(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20,24) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

MBTMB is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Building Blocks in Drug Discovery

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate and its derivatives are widely used in synthetic and medicinal chemistry due to their bioactivity. These compounds serve as essential building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule as a ligand for targeted therapies. The elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives showcases their potential in developing compounds with varied bioactivities (Durcik et al., 2020).

Photoreactions and Photooxidation

The compound's photoreactions have been studied, revealing its behavior in the presence of singlet oxygen. These studies are essential for understanding the compound's stability and reactivity under different conditions, which could be pivotal in designing light-sensitive drugs or materials (Mahran et al., 1983).

Synthesis of Novel Compounds

Research includes the synthesis of novel compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of this compound derivatives in creating new molecules with potential therapeutic applications or material science applications (Li-jua, 2015).

Catalytic and Biological Activities

Studies on the catalytic activities and the biological evaluation of benzothiazole derivatives have revealed potent antitumor agents, indicating the compound's utility in developing cancer therapies. The design and synthesis of these derivatives are critical for identifying new treatments with selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives, including those related to this compound, have been synthesized and studied for their corrosion-inhibiting effect against steel in acidic solutions. These studies are crucial for industrial applications where material longevity and resistance to corrosion are paramount (Hu et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name |

methyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S2/c1-23-16(22)10-3-5-12-14(7-10)25-17(19-12)20-15(21)9-2-4-11-13(6-9)24-8-18-11/h2-8H,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJDWLTUIYFFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

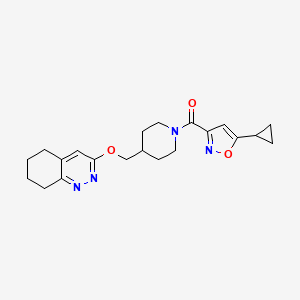

![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)

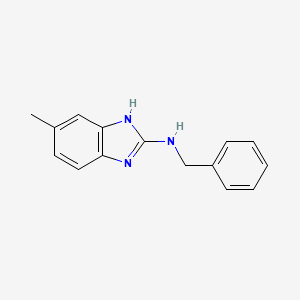

![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)

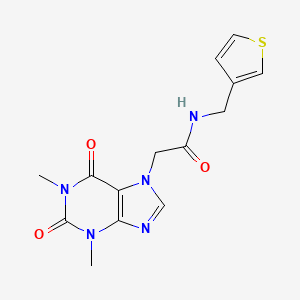

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)